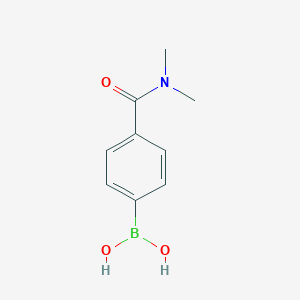
4-Chlor-2-ethylanilin
Übersicht
Beschreibung
4-Chloro-2-ethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by a chlorine atom at the fourth position and an ethyl group at the second position. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the metabolism of anilines.
Industry: It is used in the production of agrochemicals, rubber chemicals, and other industrial products.
Wirkmechanismus
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
It’s worth noting that anilines can undergo various chemical reactions, such as electrophilic aromatic substitution . In the case of 4-Chloro-2-ethylaniline, the chlorine atom is an electron-withdrawing group, which can influence the reactivity of the compound .
Biochemical Pathways
Anilines are known to be involved in various biochemical processes, including the synthesis of dyes, pesticides, and industrial compounds .
Pharmacokinetics
Anilines, in general, are known to be highly soluble in water, which can influence their absorption and distribution .
Result of Action
It’s worth noting that anilines can have various effects depending on their specific chemical structure and the biological targets they interact with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-ethylaniline. For instance, the compound’s solubility in water can affect its distribution in the environment . Moreover, the compound’s stability can be influenced by factors such as temperature and pH .
Biochemische Analyse
Biochemical Properties
It is known that anilines, the class of compounds to which 4-Chloro-2-ethylaniline belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the aniline compound and the biomolecules involved .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 4-Chloro-2-ethylaniline at different dosages in animal models have not been extensively studied
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-2-ethylaniline can be synthesized through several methods. One common method involves the nitration of 4-chloro-2-ethyltoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 4-chloro-2-ethylaniline.
Industrial Production Methods
In industrial settings, 4-chloro-2-ethylaniline is often produced through a similar process but on a larger scale. The nitration and reduction steps are optimized for higher yields and efficiency. Additionally, continuous flow reactors may be used to improve the scalability and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form 4-chloro-2-ethylcyclohexylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium hydroxide can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-Chloro-2-ethylcyclohexylamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
4-Chloroaniline: Lacks the ethyl group, making it less bulky.
2-Chloro-4-ethylaniline: Chlorine and ethyl groups are positioned differently on the benzene ring.
Uniqueness
4-Chloro-2-ethylaniline is unique due to the specific positioning of the chlorine and ethyl groups, which influences its reactivity and interactions with other molecules. This unique structure makes it valuable in specific chemical syntheses and industrial applications where other similar compounds may not be as effective.
Eigenschaften
IUPAC Name |
4-chloro-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZVXNRFFMHYFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184365 | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30273-39-3 | |
| Record name | 4-Chloro-2-ethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, 4-chloro-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10184365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![thieno[2,3-f][1]benzothiole](/img/structure/B151619.png)








![(4'-(Methoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B151643.png)

